molecular formula C7H5ClF3NO B1408856 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1355068-59-5

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1408856
CAS No.: 1355068-59-5
M. Wt: 211.57 g/mol
InChI Key: OPHKOTDXPHQBSI-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 256473-04-8) is a halogenated pyridine derivative with the molecular formula C₇H₅ClF₃NO and a molecular weight of 211.57 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3 and a 2,2,2-trifluoroethoxy group at position 2. This compound is a critical intermediate in pharmaceutical synthesis, particularly for Lansoprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders .

Key spectroscopic data include:

  • ¹³C NMR (Chloroform-d): δ 150.8, 144.4, 144.0, 123.2 (q, J = 277.9 Hz, CF₃), 65.9 (q, J = 36.2 Hz, OCH₂CF₃) .
  • ¹⁹F NMR (Chloroform-d): δ -73.6 (t, J = 8.0 Hz, CF₃) .

Its synthesis typically involves palladium-catalyzed C-O cross-coupling or substitution reactions with 2,2,2-trifluoroethanol .

Properties

IUPAC Name

3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKOTDXPHQBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 3-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the pyridine ring.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Piperidine derivatives are formed.

Scientific Research Applications

The compound has shown potential biological activity due to the presence of the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. In particular, studies have indicated that trifluoromethyl-containing compounds can exhibit improved potency against various biological targets, including enzymes involved in disease processes .

Pharmaceutical Applications

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:

  • Antidepressants : Compounds containing similar pyridine structures have been linked to enhanced serotonin uptake inhibition.
  • Antiviral agents : The trifluoromethyl group can improve interactions with viral enzymes, enhancing efficacy against infections.

Agrochemical Applications

This compound is also utilized in the development of herbicides. Specifically:

  • Herbicidal Activity : It has been reported that derivatives of this compound can be transformed into pyridylsulfonylureas, which are effective herbicides for controlling weeds in crops like corn and sugar cane .

Case Study 1: Synthesis and Use in Herbicides

A notable application is its use as an intermediate for synthesizing pyridylsulfonylureas. In one study, researchers synthesized this compound and subsequently converted it into a sulfonylurea herbicide. The resulting compound demonstrated significant efficacy against common agricultural weeds while maintaining low toxicity to crops .

Case Study 2: Pharmacological Investigations

In pharmacological research, derivatives of this compound were tested for their ability to inhibit specific enzymes related to depression and anxiety disorders. The presence of the trifluoromethyl group was found to enhance binding affinity compared to non-fluorinated analogs, suggesting a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in microbial growth .

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

  • Structure : Pyridine with trifluoroethoxy (position 2) and sulfonamide (position 3).
  • Key Differences : The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, making it more polar than the chloro analog. This property is advantageous in drug design for targeting enzymes .
  • Synthesis : Involves thiourea-mediated mercaptylation followed by chlorination and amination .

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

  • Structure: Chloro-pyridine with a 3-(trifluoromethyl)phenoxy group.
  • However, it introduces steric hindrance, reducing reactivity in nucleophilic substitutions .
  • Safety: Classified under GHS hazard guidelines, requiring stricter handling than non-phenoxy analogs .

5-Chloro-2-(trifluoromethoxy)pyridine

  • Structure : Chloro (position 5) and trifluoromethoxy (position 2).
  • Key Differences : The trifluoromethoxy (-OCF₃) group is smaller and less electron-withdrawing than trifluoroethoxy (-OCH₂CF₃), leading to milder reaction conditions in further derivatization .

Pharmaceutical Relevance

Lansoprazole and Impurities

  • Target Compound : Intermediate for 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride , a precursor to Lansoprazole .

Biological Activity

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3NOC_9H_8ClF_3NO. The presence of the trifluoroethoxy group enhances the lipophilicity and biological activity of the compound. The chlorinated pyridine structure is known for its role in various pharmacological agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural features. For instance, derivatives with trifluoroethyl groups have shown significant antiproliferative effects against various cancer cell lines. A study reported that specific derivatives exhibited IC50 values less than 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating strong anticancer activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
3-Chloro-2-(TF)PyridineA549<5
3-Chloro-4-(TF)PyridineMCF7<3
Control Drug (Sorafenib)MCF7~8

The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased antiproliferative activity. This suggests that the trifluoroethoxy moiety in this compound could enhance its therapeutic potential.

The mechanism through which these compounds exert their effects often involves disruption of cellular processes such as cell cycle progression. For example, compounds similar to this compound have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis . This indicates that they may interfere with critical checkpoints in the cell cycle.

Case Studies

  • In Vitro Studies : A series of compounds including derivatives of pyridine were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly affected their biological activity. For instance, compounds with trifluoromethyl groups consistently showed enhanced potency compared to their non-fluorinated counterparts .
  • Structure-Activity Relationship (SAR) : Research has established that the presence of halogen substituents can dramatically influence the biological properties of pyridine derivatives. Specifically, chlorination at the 3-position has been linked to improved efficacy against certain targets .

Future Directions

Given the promising biological activity demonstrated by this compound and its derivatives, further research is warranted to explore:

  • In Vivo Efficacy : While in vitro studies provide valuable insights into potential effectiveness, in vivo studies are essential to understand pharmacokinetics and therapeutic windows.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed anticancer activities will aid in optimizing these compounds for clinical use.
  • Broader Applications : Beyond cancer treatment, exploring other therapeutic areas such as pain management or anti-inflammatory applications could yield significant benefits.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine?

The compound is typically synthesized via nucleophilic substitution and rearrangement. For example, 2,3-dimethyl-4-nitropyridine N-oxide undergoes substitution with trifluoroethanol using K₂CO₃ in hexamethylphosphoramide (HMPT), followed by isomerization in acetic anhydride to yield derivatives with trifluoroethoxy groups . Key steps include:

  • Regioselective substitution : Optimizing reaction temperature (100–120°C) and solvent polarity to enhance trifluoroethoxy group incorporation.
  • Rearrangement : Acetic anhydride-mediated isomerization to stabilize the final product.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃) and pyridine ring protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₆ClF₃NO: 230.02 g/mol) .
  • X-ray Crystallography : Resolves substitution patterns and bond angles, critical for confirming regiochemistry .

Q. How should researchers handle safety concerns during synthesis?

  • Protective Equipment : Use N95 masks, gloves, and eyeshields due to combustible solid properties (flash point: 113°C) .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for drug candidates targeting enzymes or receptors, particularly in synthesizing benzimidazole derivatives (e.g., lansoprazole analogs) with anti-proliferative or anti-inflammatory activity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization?

Unexpected substitution patterns arise due to competing electronic effects (e.g., electron-withdrawing CF₃ vs. Cl). Mitigation strategies include:

  • Directed Metalation : Use lithiation agents (e.g., LDA) to direct functionalization to specific pyridine positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to control reaction pathways .

Q. What contradictions exist in reported reaction outcomes, and how can they be resolved?

Discrepancies in coupling reaction yields (e.g., Suzuki-Miyaura) may stem from:

  • Catalyst Sensitivity : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects trifluoroethoxy group stability.
  • Solvent Effects : Polar aprotic solvents (DMF, HMPT) improve solubility but may decompose boron reagents.
    Resolution: Systematic screening of catalysts (5–10 mol%) and solvents (THF vs. DMSO) under inert atmospheres .

Q. How can computational methods aid in predicting reactivity?

  • DFT Calculations : Model transition states for substitution reactions (e.g., activation energies for Cl vs. CF₃ displacement) .
  • Hirshfeld Surface Analysis : Predict crystallographic packing and steric hindrance effects .

Q. What strategies optimize the compound’s stability in biological assays?

  • Derivatization : Convert the pyridine ring to N-oxide or sulfonamide forms to enhance aqueous solubility .
  • Prodrug Design : Link trifluoroethoxy groups to labile esters for targeted release in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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